molecular formula C8H16O3 B13838322 2-Isopropyl-5-methoxy-1,3-dioxane

2-Isopropyl-5-methoxy-1,3-dioxane

Cat. No.: B13838322
M. Wt: 160.21 g/mol
InChI Key: AUTMNHMCKUWMLE-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methoxy-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions The presence of an isopropyl group at the 2 position and a methoxy group at the 5 position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methoxy-1,3-dioxane typically involves the reaction of formaldehyde with 1,3-propanediol in the presence of acid catalysts. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the 1,3-dioxane ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methoxy-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methoxy-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo conformational changes, which influence its reactivity and interactions with other molecules. The presence of the isopropyl and methoxy groups plays a crucial role in determining its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-5-methoxy-1,3-dioxane is unique due to the presence of both isopropyl and methoxy groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

5-methoxy-2-propan-2-yl-1,3-dioxane

InChI

InChI=1S/C8H16O3/c1-6(2)8-10-4-7(9-3)5-11-8/h6-8H,4-5H2,1-3H3

InChI Key

AUTMNHMCKUWMLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1OCC(CO1)OC

Origin of Product

United States

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